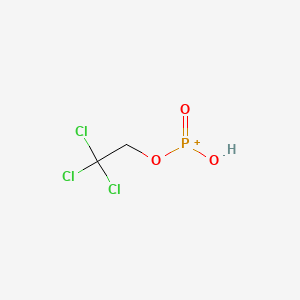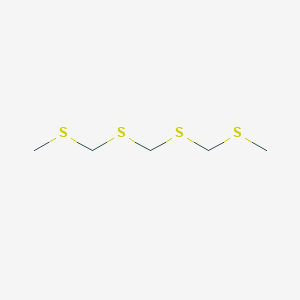
2,4,6,8-Tetrathianonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrathianonane is an organic compound characterized by the presence of four sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetrathianonane typically involves the reaction of 1,8-dibromooctane with thiourea under basic conditions. The reaction proceeds through the formation of a cyclic intermediate, which is subsequently converted to the desired product through a series of purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetrathianonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6,8-Tetrathianonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetrathianonane involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can disrupt biological processes and contribute to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetraoxanonane: Similar in structure but contains oxygen atoms instead of sulfur.
2,4,6,8-Tetramethylcyclotetrasiloxane: Contains silicon atoms and is used in different industrial applications.
2,4,6,8-Tetraazabicyclo[3.3.0]octane: Contains nitrogen atoms and is used in organic synthesis.
Uniqueness
2,4,6,8-Tetrathianonane is unique due to its sulfur content, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur interactions are crucial.
Properties
CAS No. |
35167-22-7 |
|---|---|
Molecular Formula |
C5H12S4 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
methylsulfanyl(methylsulfanylmethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 |
InChI Key |
KFNLNJWVZCVYPE-UHFFFAOYSA-N |
Canonical SMILES |
CSCSCSCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


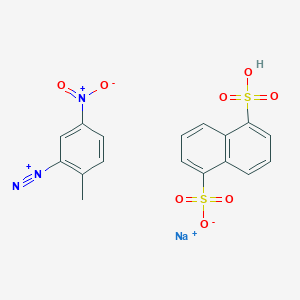
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
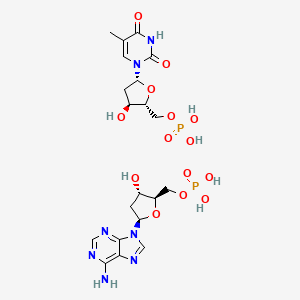
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
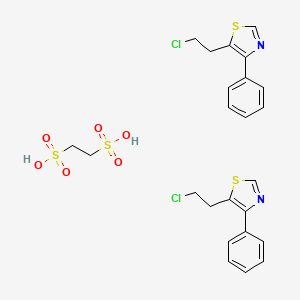
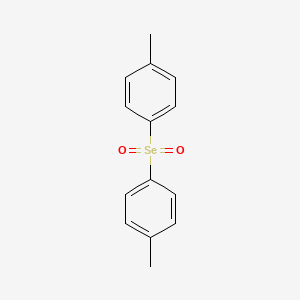
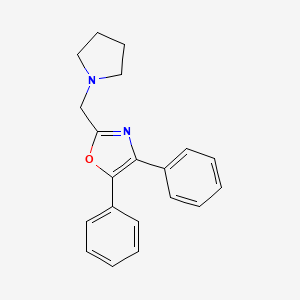
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

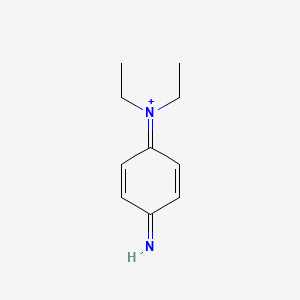
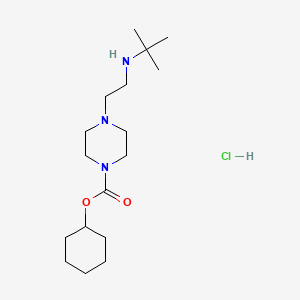
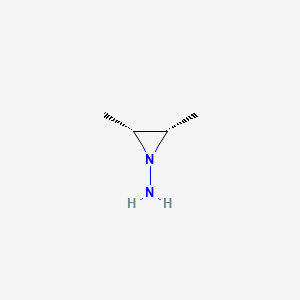
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
